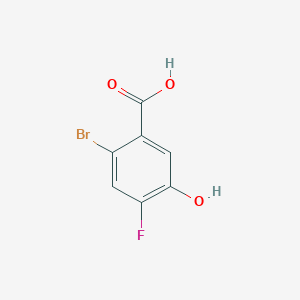

2-Bromo-4-fluoro-5-hydroxybenzoic acid

Descripción general

Descripción

2-Bromo-4-fluoro-5-hydroxybenzoic acid is used in the synthesis of various compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound has a melting point of 188 - 190°C . It can be synthesized from 5-Bromo-2-fluorobenzoic acid . The residue from the synthesis process can be purified by column chromatography .Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO3 . The InChI code is 1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.01 , a melting point of 188 - 190°C . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Crystallographic and Electronic Structure Studies

- Crystallographic Analysis : Benzoic acid derivatives, including compounds similar to 2-Bromo-4-fluoro-5-hydroxybenzoic acid, have been studied using X-ray powder diffraction to determine crystal structures. These studies reveal insights into the molecular geometries and intermolecular interactions of such compounds (Pramanik, Dey, & Mukherjee, 2019).

Environmental and Biochemical Applications

- Aromatic Metabolite Detection : Research involving fluorinated compounds, which are structurally similar to this compound, has demonstrated their utility in detecting aromatic metabolites in environmental samples. Such studies aid in understanding the degradation pathways of various compounds in methanogenic consortia (Londry & Fedorak, 1993).

Chemical Synthesis and Modification

- Synthesis Processes : The synthesis of benzoic acid derivatives, including those related to this compound, has been explored in various studies. These syntheses involve multiple steps such as bromination, hydrolysis, and esterification, highlighting the compound's role in chemical production processes (Bing-he, 2008).

Analytical Chemistry and Metabolite Analysis

- Fluorimetric Analysis : Benzoic acid derivatives, including fluorinated compounds, have been utilized in fluorimetric determinations of amino acids, demonstrating their application in analytical chemistry for sensitive detection methods (Imai & Watanabe, 1981).

Metabolic and Biodegradation Studies

- Metabolism in Bacteria : Studies on the metabolism of halogenated benzoic acids by various bacterial strains have provided insights into the biodegradation pathways and potential environmental impact of these compounds. The metabolism often involves dehalogenation and other biochemical transformations (Mouttaki, Nanny, & McInerney, 2008).

Safety and Hazards

The safety information for 2-Bromo-4-fluoro-5-hydroxybenzoic acid indicates that it has a GHS07 signal word of “Warning” and hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-fluoro-5-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic processes or gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby affecting overall metabolic processes. These interactions can lead to changes in the levels of specific metabolites, impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes or interact with mitochondrial enzymes. The localization of the compound can significantly impact its overall effects on cellular function .

Propiedades

IUPAC Name |

2-bromo-4-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQMEMDKNSMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271794 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91659-19-7 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91659-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1376730.png)

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)